

Application of SR-16435 in Nociception Research: Detailed Application Notes and Protocols

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Compound of Interest		
Compound Name:	SR-16435	
Cat. No.:	B11933324	Get Quote

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Introduction

SR-16435 is a potent and selective non-peptide small molecule that acts as a partial agonist at both the μ-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ (NOP) receptor.[1] This dual agonism presents a promising avenue for the development of novel analgesics with a potentially improved side-effect profile compared to traditional MOP receptor agonists. In animal studies, SR-16435 has demonstrated potent analgesic effects in models of acute, inflammatory, and neuropathic pain.[1][2] Notably, research suggests that SR-16435 may induce less tolerance than classic opioids, a significant advantage for the management of chronic pain.[3] The antinociceptive effects of SR-16435 are primarily mediated through the MOP receptor, as they can be blocked by the MOP receptor antagonist naloxone.[3][4]

This document provides detailed application notes and protocols for the use of **SR-16435** in nociception research, aimed at facilitating the design and execution of robust preclinical studies.

Quantitative Data Summary

The following tables summarize the in vitro binding affinities and in vivo analgesic efficacy of **SR-16435** from published studies.



Table 1: In Vitro Receptor Binding Affinity of SR-16435

Receptor	Ki (nM)	Cell Line	Reference
Human MOP	2.70	СНО	[5]
Human NOP	7.49	СНО	[5]
Human MOP	29	Not Specified	[6]
Human NOP	29	Not Specified	[6]

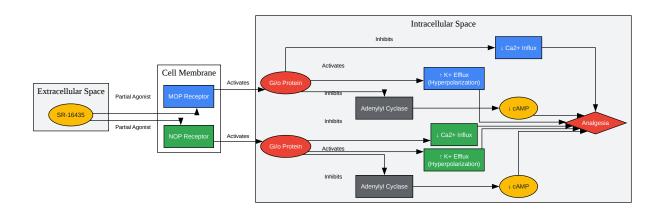
Table 2: In Vivo Antinociceptive Effects of SR-16435 in Rodent Models

Pain Model	Species	Administrat ion Route	Dose Range	Observed Effect	Reference
Tail-Flick (Acute Thermal Nociception)	Mouse	Subcutaneou s (s.c.)	10, 30 mg/kg	Dose- dependent increase in tail-flick latency.[5]	[3][5]
Chronic Constriction Injury (CCI) (Neuropathic Pain)	Rat	Intraperitonea I (i.p.)	Not Specified	Produced an antiallodynic response.[2]	[2]
Chronic Constriction Injury (CCI) (Neuropathic Pain)	Rat	Intraperitonea I (i.p.)	Not Specified	Potent anti- allodynic activity.[4]	[4]

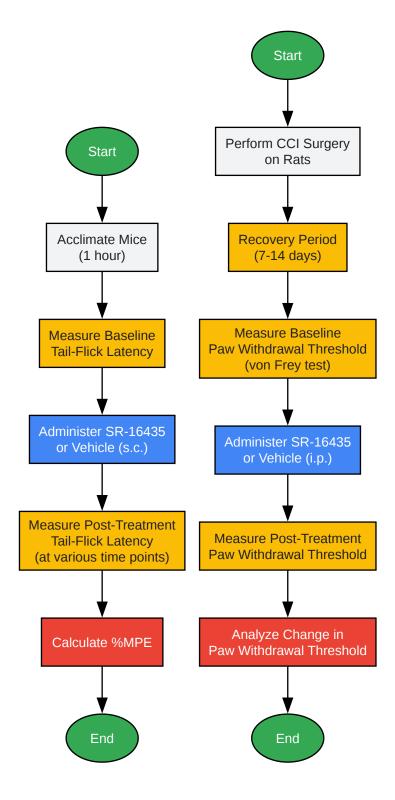
Signaling Pathways and Mechanism of Action

SR-16435 exerts its analgesic effects by modulating the signaling of two distinct G protein-coupled receptors: the MOP receptor and the NOP receptor.









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